molecular formula C10H14O2 B12986874 (3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid

(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid

Cat. No.: B12986874
M. Wt: 166.22 g/mol
InChI Key: JOGXUBWLGICVIC-DJLDLDEBSA-N
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Description

(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid is a complex organic compound characterized by its unique hexahydroindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of indene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of (3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3aR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,7-9H,1,3,5-6H2,(H,11,12)/t7-,8+,9+/m0/s1

InChI Key

JOGXUBWLGICVIC-DJLDLDEBSA-N

Isomeric SMILES

C1C[C@H]2C=CC[C@H]([C@@H]2C1)C(=O)O

Canonical SMILES

C1CC2C=CCC(C2C1)C(=O)O

Origin of Product

United States

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